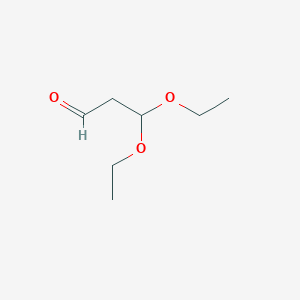

3,3-Diethoxypropanal

Description

3,3-Diethoxypropanal (CAS: N/A; synonyms: Malonaldehyde bis(diethyl acetal), 1,1,3,3-Tetraethoxypropane) is a dialkoxy-substituted aldehyde with the molecular formula C₉H₁₈O₃ (calculated based on structural data) . It is a colorless liquid used as a key intermediate in organic synthesis, particularly in the preparation of complex molecules like cymoside . The compound is synthesized via the reduction of 3,3-diethoxypropanoate using diisobutylaluminum hydride (DIBAL) at low temperatures (-78°C), yielding an 87% isolated product . Its structure is confirmed by ¹H NMR (δ 9.76 ppm, aldehyde proton; δ 4.96 ppm, acetal proton) and chromatographic purity (Rf = 0.34 in petroleum ether/Et₂O) .

The ethoxy groups confer stability to the aldehyde functionality, making it a versatile precursor in reductive alkylation and protection-deprotection strategies .

Properties

CAS No. |

6367-37-9 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3,3-diethoxypropanal |

InChI |

InChI=1S/C7H14O3/c1-3-9-7(5-6-8)10-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

WTRPATCGXBMKKJ-UHFFFAOYSA-N |

SMILES |

CCOC(CC=O)OCC |

Canonical SMILES |

CCOC(CC=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,3-diethoxypropanal with three structurally related aldehydes:

Key Observations:

- Stability : 3,3-Diethoxypropanal’s ethoxy groups enhance stability compared to 3-hydroxypropanal, which is prone to oxidation and polymerization due to its hydroxyl group .

- Reactivity : The single ethoxy group in 3-ethoxypropanal (C₅H₁₀O₂) offers intermediate reactivity between 3,3-diethoxypropanal and unsubstituted aldehydes .

- Protection Strategy : Malonaldehyde bis(diethyl acetal) shares the acetal protection motif but contains two aldehyde equivalents, enabling controlled release in syntheses .

Spectral and Physical Properties

¹H NMR :

- 3,3-Diethoxypropanal: δ 9.76 ppm (t, J = 2.3 Hz, aldehyde H), 4.96 ppm (t, acetal H) .

- 3-Hydroxypropanal: Aldehyde proton expected at δ ~9.5–10.0 ppm; hydroxyl proton at δ ~2.0 ppm (broad) .

- 3-Ethoxypropanal: Aldehyde proton at δ 9.7–9.9 ppm; ethoxy protons at δ 1.2–1.4 ppm (t) and 3.4–3.6 ppm (q) .

Boiling Point/Solubility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.